

Application Notes and Protocols for Pharmacokinetic Studies of (-)-N-Desmethyl Tramadol

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Compound of Interest

Compound Name: (-)-N-Desmethyl Tramadol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of **(-)-N-Desmethyl Tramadol** (NDT), a primary metabolite of the analgesic drug tramadol. This document includes a summary of key pharmacokinetic parameters, detailed experimental protocols for its quantification in biological matrices, and a visual representation of the analytical workflow.

Introduction

Tramadol is a centrally acting analgesic metabolized in the liver by cytochrome P450 (CYP) enzymes into several metabolites. The main pathways are O-demethylation to O-desmethyltramadol (ODT or M1) and N-demethylation to **(-)-N-Desmethyl Tramadol** (NDT or M2).[1] While ODT is a more potent μ -opioid receptor agonist than the parent drug, NDT is considered to be an inactive metabolite.[2] The N-demethylation of tramadol is primarily catalyzed by CYP2B6 and CYP3A4.[1] Understanding the pharmacokinetic profile of NDT is crucial for a complete characterization of tramadol's disposition and for investigating potential drug-drug interactions.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for **(-)-N-Desmethyl Tramadol** in humans following oral administration of tramadol. The data is compiled from studies in healthy volunteers and postoperative surgical patients.

Pharmacokinetic Parameter	Value	Population	Notes
Maximum Plasma Concentration (C _{max})	23.1 ± 11.4 ng/mL	Healthy Volunteers	Following a single 100 mg oral dose of tramadol.[3]
Time to Maximum Plasma Concentration (T _{max})	2.8 ± 1.0 h	Healthy Volunteers	Following a single 100 mg oral dose of tramadol.[3]
Area Under the Curve (AUC)	AUC ₁₋₆ : Data varies by CYP2D6 phenotype	Postoperative Surgical Patients	In poor metabolizers (PM), NDT concentrations were higher compared to extensive (EM) and intermediate metabolizers (IM).[4]
Elimination Half-life (t _{1/2})	10.3 ± 2.1 h	Healthy Volunteers	Based on plasma concentration profiles. [3]
Renal Clearance (CLR)	116.1 ± 61.8 mL/min	Healthy Volunteers	Following a single 100 mg oral dose of tramadol.[3]

Experimental Protocols

Accurate quantification of **(-)-N-Desmethyl Tramadol** in biological matrices is essential for pharmacokinetic studies. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive method.

Protocol 1: Quantification of N-Desmethyl Tramadol in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies described for the simultaneous analysis of tramadol and its metabolites.

1. Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

- Materials:
 - Human plasma samples
 - Acetonitrile (ACN), HPLC grade
 - Internal Standard (IS) solution (e.g., N-Desmethyl Tramadol-d3)
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
 - Add 20 µL of the internal standard working solution.
 - Add 600 µL of ice-cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

- Materials:

- Human plasma samples
- Methyl tert-butyl ether (MTBE)
- Internal Standard (IS) solution
- 0.1 M Sodium hydroxide solution
- Microcentrifuge tubes (2 mL)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)

- Procedure:

- Pipette 500 μ L of human plasma into a 2 mL microcentrifuge tube.
- Add 50 μ L of the internal standard working solution.
- Add 50 μ L of 0.1 M NaOH to basify the sample.
- Add 1 mL of MTBE.
- Vortex for 2 minutes.
- Centrifuge at 5,000 x g for 5 minutes.

- Transfer the upper organic layer to a clean tube.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Chromatographic Conditions (Example):
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Flow Rate: 0.3 mL/min
 - Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
 - Injection Volume: 5 µL
- Mass Spectrometric Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

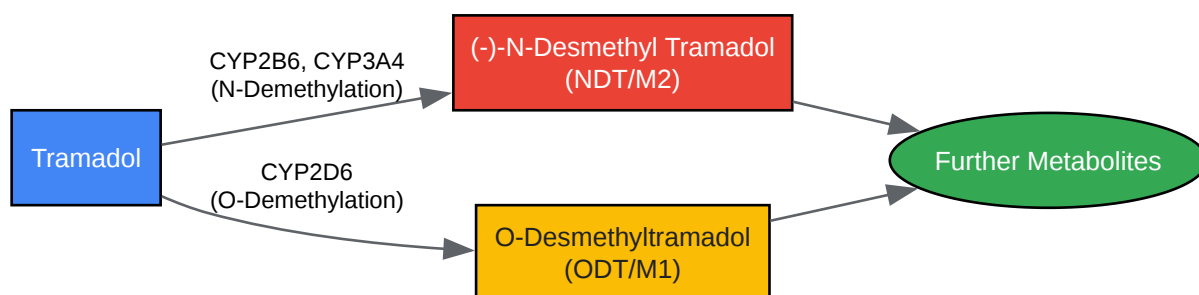
- **(-)-N-Desmethyl Tramadol**: Precursor ion > Product ion (to be optimized for the specific instrument)
- Internal Standard: Precursor ion > Product ion (to be optimized for the specific instrument)
- Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument.

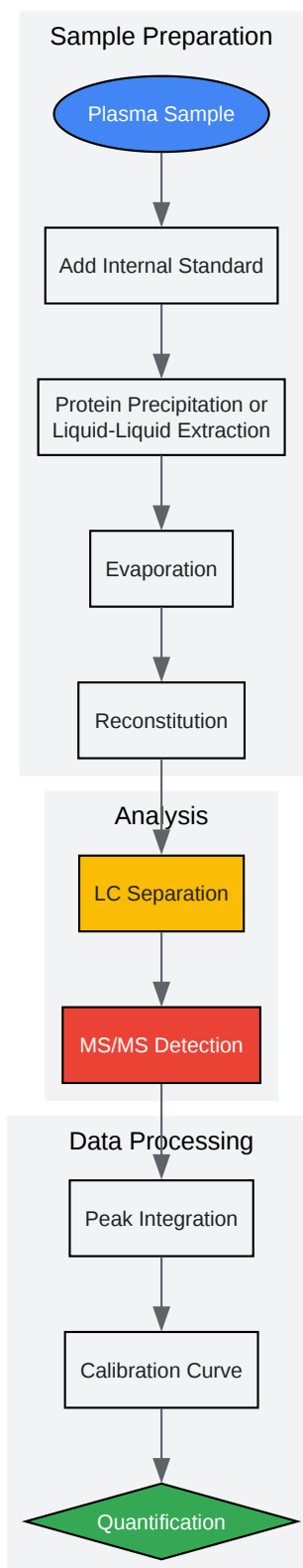
4. Data Analysis

- Quantification is performed by creating a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of **(-)-N-Desmethyl Tramadol** in the unknown samples is then determined from this curve.

Visualizations

Tramadol Metabolism Pathway





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